Gm anionic peptide transporter 2, also referred to as PepT2, is a significant protein involved in the transport of peptides across cell membranes in mammals. This transporter plays a critical role in the reabsorption of peptide-bound amino acids in the kidney and is essential for maintaining amino acid homeostasis. Understanding the structure, function, and mechanisms of PepT2 can provide insights into its physiological roles and potential therapeutic applications.
Gm anionic peptide transporter 2 is classified under the major facilitator superfamily (MFS) of transporters, specifically within the solute carrier family 15 (SLC15). This family includes proton-coupled oligopeptide transporters, which are integral membrane proteins that facilitate the transport of dipeptides and tripeptides across cellular membranes in a proton-dependent manner. PepT2 is predominantly expressed in the renal proximal tubules and plays a crucial role in the reabsorption of peptides from urine back into the bloodstream.
The synthesis of Gm anionic peptide transporter 2 involves gene expression techniques typically carried out in mammalian cell lines, such as human embryonic kidney cells. The process begins with cloning the PepT2 gene into an appropriate expression vector, followed by transfection into host cells. Once expressed, PepT2 can be purified using affinity chromatography techniques that exploit its specific binding properties to substrates or antibodies.
The structure of Gm anionic peptide transporter 2 has been elucidated through various structural biology techniques, including cryogenic electron microscopy and X-ray crystallography. PepT2 consists of 729 amino acid residues organized into 12 transmembrane domains that create a channel through which peptides can pass.
Gm anionic peptide transporter 2 functions through a series of conformational changes that facilitate the binding and translocation of peptides across the membrane. The transport process is coupled with proton gradients across the membrane, allowing for efficient peptide uptake.
The mechanism of action for Gm anionic peptide transporter 2 involves several key steps:
Studies have shown that specific interactions between substrate peptides and amino acids in PepT2 are crucial for efficient transport. For instance, histidine residues have been identified as primary protonation sites that facilitate these conformational transitions.
Gm anionic peptide transporter 2 exhibits distinct physical and chemical properties relevant to its function:
Biophysical studies have demonstrated that PepT2's activity is influenced by factors such as pH, ionic strength, and temperature, which affect its conformational dynamics and substrate affinity.
The understanding of Gm anionic peptide transporter 2 has significant scientific implications:
Recent cryo-EM studies have resolved the outward-open conformation of rat PepT2 (SLC15A2), revealing a solvent-accessible cavity extending from the extracellular side toward the intracellular gate. This conformation—stabilized by an inhibitory nanobody binding TM1/TM2 and the extracellular domain (ECD)—shows transmembrane helices (TMs) arranged in a canonical MFS fold. The intracellular gate is formed by hydrophobic residues (F184, Y183, L630, Y634) and a salt bridge (D170–K642), constricting cytoplasmic access [5] [9]. In contrast, inward-facing states (resolved via AlphaFold modeling and bacterial homologs) feature a dilated cytoplasmic cavity facilitated by proton-driven helix rearrangements. Key transitions involve TM7 rotation disrupting the extracellular gate (H87–S321, R206–D342) and TM10 displacement freeing the peptide-binding site [6] [8].
Table 1: Structural Features of PepT2 Conformations
Conformation | Resolution | Gate Characteristics | Stabilizing Elements |
---|---|---|---|
Outward-Open | 3.1–3.5 Å | Occluded intracellular gate; open extracellular cleft | Nanobody, ECD, D170–K642 salt bridge |
Inward-Facing | N/A (predicted) | Open intracellular gate; occluded extracellular gate | Protonation of E53/E56, substrate release |
PepT2 uniquely harbors a tandem immunoglobulin-like (IgG) domain inserted between TM9 and TM10, absent in bacterial POT homologs. Crystal structures show these domains adopt two IgG folds that interact with intestinal proteases like trypsin. Biophysical assays confirm trypsin binding localizes proteolytic activity near the transporter, enhancing peptide supply for uptake. The ECD connects minimally to the transport domain (single hydrogen bond: Arg553–Asn328), allowing dynamic mobility. Nanobody inhibition studies demonstrate that ECD stabilization is critical for resolving high-resolution structures but is dispensable for basal transport activity [3] [5].
Mammalian PepT2 diverges from bacterial POT proteins (e.g., Shewanella oneidensis PepTSo) in three key aspects:
Feature | Mammalian PepT2 | Bacterial Homologs (e.g., PepTSo) |
---|---|---|
TM Helices | 12 + ECD | 14 (includes HA/HB hairpin) |
Protonation Sites | E53, E56, H87 | E298 (TM1), H110 (TM2) |
Drug Transport | High (cephalosporins, antivirals) | Limited/none |
Protonation drives conformational shifts via three residues:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: